Tert-butyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate
Description
Tert-butyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate is a carbamate-protected amine derivative featuring a cyclohexyl backbone substituted with a hydroxyl group at the 1-position and a methyl group at the 3-position. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enabling its use in multi-step synthetic routes, particularly in pharmaceutical intermediates and peptidomimetics .
Properties
Molecular Formula |
C13H25NO3 |
|---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
tert-butyl N-[(1-hydroxy-3-methylcyclohexyl)methyl]carbamate |
InChI |
InChI=1S/C13H25NO3/c1-10-6-5-7-13(16,8-10)9-14-11(15)17-12(2,3)4/h10,16H,5-9H2,1-4H3,(H,14,15) |
InChI Key |
DMUJXZJRHWAQDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(CNC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Preparation via Carbamate Formation from Amino Alcohols
Starting Materials: The synthesis begins with the amino alcohol precursor, (1-hydroxy-3-methylcyclohexyl)methylamine, which contains the free amine and hydroxy functionalities.
-
- Di-tert-butyl dicarbonate (Boc2O) is used as the carbamoylating agent.
- Solvent: Dry dichloromethane (DCM) or ethyl acetate.
- Temperature: 0 °C to room temperature.
- Base: Often triethylamine or N-methylmorpholine to neutralize the acid byproduct.
- Reaction time: 1–3 hours.
-
- Dissolve the amino alcohol in dry DCM under inert atmosphere.
- Cool the solution to 0 °C.
- Add di-tert-butyl dicarbonate slowly with stirring.
- Add base to maintain neutral pH.
- Stir the reaction mixture at room temperature for 2 hours.
- Quench with water, extract the organic layer, wash with saturated sodium bicarbonate and brine.
- Dry over anhydrous magnesium sulfate and evaporate solvent under reduced pressure.
- Purify the product by column chromatography or recrystallization.
Yield and Purity: Yields typically exceed 80%, with high purity confirmed by NMR and mass spectrometry.
Alternative Method: Mixed Anhydride Approach (Patent CN102020589B)
Starting Material: N-Boc protected amino acid derivatives analogous to N-BOC-D-Serine.
-
- Formation of mixed acid anhydride intermediate using isobutyl chlorocarbonate (i-BuOCOCl) with N-methylmorpholine as acid scavenger.
- Condensation of the mixed anhydride with an amine (e.g., benzylamine) in anhydrous ethyl acetate.
- Isolation of the tert-butyl carbamate derivative.
-
- Temperature: 0 °C to room temperature.
- Solvent: Anhydrous ethyl acetate.
- Catalysts: Phase-transfer catalysts such as tetrabutylammonium bromide may be used in subsequent alkylation steps.
-
- High stereochemical control with potential for enantiomerically pure products.
- Suitable for scale-up in pharmaceutical intermediate synthesis.
Reduction and Grignard Addition Routes for Related Structures
For related carbamate derivatives with hydroxy substituents on cyclic systems, Grignard reagents (e.g., methylmagnesium bromide) have been used to introduce methyl groups at carbonyl positions prior to carbamate protection.
Example: tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate synthesized by Grignard addition to tert-butyl 3-oxoazetidine-1-carboxylate, followed by workup and purification.
Reaction conditions involve low temperatures (0 °C to room temperature), inert atmosphere, and subsequent quenching with ammonium chloride solution.
Summary Table of Preparation Methods
| Method No. | Starting Material | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | (1-hydroxy-3-methylcyclohexyl)methylamine | Di-tert-butyl dicarbonate, DCM, base, 0 °C to RT, 2 h | >80 | Direct Boc protection of amine |
| 2 | N-Boc protected amino acid derivative | Isobutyl chlorocarbonate, N-methylmorpholine, ethyl acetate | ~90 | Mixed anhydride intermediate, stereoselective |
| 3 | Cyclic ketone derivative | Methylmagnesium bromide, THF, 0 °C to RT, quench with NH4Cl | 78–99 | Grignard addition preceding Boc protection |
Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence of tert-butyl group (singlet ~1.4 ppm), hydroxy methine/methylene protons, and carbamate NH signals.
Mass Spectrometry (MS): Molecular ion peaks consistent with molecular formula CxHyNO3 confirm molecular weight.
Infrared Spectroscopy (IR): Characteristic carbamate carbonyl stretch (~1700 cm^-1) and hydroxyl group absorptions.
Chromatography: Purification by silica gel column chromatography using hexane/ethyl acetate mixtures; purity assessed by HPLC.
The tert-butyl carbamate protecting group is stable under a variety of reaction conditions but can be selectively removed under acidic conditions (e.g., trifluoroacetic acid).
The presence of the hydroxy substituent on the cyclohexyl ring can influence stereochemistry and reactivity; thus, stereochemical control during synthesis is crucial.
The synthetic routes involving mixed anhydride intermediates provide better enantiomeric purity, which is critical for pharmaceutical applications.
Phase-transfer catalysis and alkylation steps can be integrated post-carbamate formation to elaborate the molecule further, as demonstrated in related patent literature.
The preparation of tert-butyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate primarily involves the protection of the corresponding amino alcohol with di-tert-butyl dicarbonate under mild conditions. Alternative methods utilizing mixed anhydride intermediates and phase-transfer catalysis offer routes for stereoselective synthesis and further functionalization. Analytical methods confirm the structure and purity of the product. These methods are well-established in organic synthesis and are adaptable for scale-up in pharmaceutical intermediate production.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the corresponding amine. This reaction is critical in peptide synthesis and intermediate generation.
Example :
In a synthesis of thiazole derivatives, TFA-mediated Boc deprotection of analogous carbamates facilitated subsequent coupling reactions with carboxylic acids (e.g., 3,4,5-trimethoxybenzoyl chloride) .
Acylation at the Carbamate Nitrogen
The carbamate nitrogen can react with acid chlorides or anhydrides to form N-acyl derivatives.
Mechanistic Insight :
Hindered amines like dicyclohexylmethylamine minimize side reactions (e.g., bis-acylation) by reducing nucleophilicity of the deprotonated intermediate .
Hydroxyl Group Functionalization
The secondary hydroxyl group undergoes esterification, oxidation, or etherification.
Chiral Considerations :
The (R)- or (S)-configuration at the hydroxyl-bearing carbon (e.g., in N-Boc-N-methyl-D-valinol analogs) impacts stereoselective reactions, such as thiazole ring formation .
Thiazole Ring Formation
The hydroxyl and amine groups participate in cyclization to form heterocycles.
| Substrate | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Boc-protected amino alcohol | Lawesson’s reagent, calcium carbonate | Thiazole-4-carboxylate derivative | 60–75% |
Key Observation :
Racemization at the α-carbon may occur during thiazole synthesis due to acid-catalyzed imine-enamine tautomerization .
Stability and Side Reactions
Scientific Research Applications
Tert-butyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Studied for its potential use in modifying biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate involves the formation of a stable carbamate group that can protect amines from unwanted reactions. The tert-butyl group provides steric hindrance, making the carbamate resistant to hydrolysis under mild conditions. The hydroxy group can participate in hydrogen bonding, further stabilizing the compound.
Comparison with Similar Compounds
Structural Analogs with Cyclohexyl and Cyclopentyl Backbones
Compounds with tert-butyl carbamate groups on cycloaliphatic rings are common in medicinal chemistry. Key analogs include:
Key Observations :
Functional Group Variations
Substituents on the cycloaliphatic ring significantly alter physicochemical and biological properties:
Key Observations :
Stereochemical Variations
Stereochemistry critically influences biological activity and synthetic pathways:
Key Observations :
- Cis vs. Trans : Cis-hydroxy configurations (e.g., cis-cyclopentyl) often exhibit higher solubility due to polar group alignment, whereas trans isomers may favor crystalline phases .
Data Tables: Structural and Functional Comparisons
Table 1: Molecular Formulas and Key Properties
Biological Activity
Tert-butyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.
- Molecular Formula : C10H19NO3
- Molecular Weight : 201.27 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Kinase Inhibition : The compound has been investigated for its role as a kinase inhibitor, particularly targeting tropomyosin receptor kinases (TRKs), which are critical in cell proliferation and differentiation . By inhibiting these kinases, the compound may disrupt cancer cell growth and induce apoptosis.
- Neuroprotective Effects : Studies suggest that derivatives of this compound exhibit protective effects in neuronal cells. For instance, related compounds have shown moderate protective activity against neurotoxic agents like amyloid beta (Aβ) in astrocytes, reducing inflammatory cytokines such as TNF-α .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound and its analogs:
Case Studies and Research Findings
- Cancer Research : In vitro studies have demonstrated that compounds with similar structures can inhibit TRK activity, leading to reduced proliferation of cancer cell lines. This suggests that this compound could be a candidate for further investigation in oncology.
- Neurodegenerative Disease Models : In models of Alzheimer’s disease, related compounds have shown efficacy in protecting neuronal cells from Aβ-induced toxicity. The reduction in TNF-α levels indicates a potential mechanism for mitigating neuroinflammation associated with neurodegenerative processes .
- Metabolic Studies : Research on small molecule inhibitors targeting acetyl-CoA carboxylase suggests that similar compounds can effectively modulate fatty acid metabolism, presenting opportunities for addressing metabolic syndrome-related conditions .
Comparative Analysis
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Potency/Effectiveness |
|---|---|---|
| Tert-butyl (cis-3-hydroxycyclobutyl)carbamate | Moderate kinase inhibition | IC50 values not specified |
| Tert-butyl (4-hydroxy-3-(2-methylpiperidin-yl))carbamate | Neuroprotective against Aβ toxicity | Reduces TNF-α by approximately 20% |
| Tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate | Similar anti-inflammatory effects | Comparable efficacy in vitro |
Q & A
Q. How can synthetic routes for Tert-butyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate be designed?
- Methodology : The synthesis typically involves multi-step reactions with protective group strategies. For example, tert-butyl carbamates are often synthesized via condensation reactions using coupling reagents like EDCI/HOBt . Advanced routes may employ palladium-catalyzed cross-coupling (e.g., Pd₂(dba)₃ with BINAP ligands) to introduce aryl/heteroaryl groups . Key intermediates, such as hydroxylated cyclohexane derivatives, are functionalized using tert-butyl carbamate protection to stabilize reactive amines .
Q. What are the critical physicochemical properties of this compound, and how are they characterized?
- Methodology :
- Melting Point : Differential scanning calorimetry (DSC) or capillary methods.
- Solubility : Measured in polar/non-polar solvents via gravimetric analysis .
- Stereochemistry : Determined using chiral HPLC or X-ray crystallography (see SHELX refinement in ).
- Spectroscopic Data : NMR (¹H/¹³C) for functional group identification; IR for carbamate C=O stretching (~1680–1720 cm⁻¹) .
Q. How can spectroscopic methods validate the compound’s purity and structure?
- Methodology :
- NMR : Compare experimental ¹H/¹³C spectra with computational predictions (e.g., density functional theory) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., m/z 215.29 for tert-butyl (4-hydroxycyclohexyl)carbamate analogs ).
- Elemental Analysis : Verify C, H, N composition within ±0.3% of theoretical values.
Advanced Research Questions
Q. How can synthetic conditions be optimized for improved stereoselectivity and yield?
- Methodology :
- Catalyst Screening : Test Pd, Ni, or Cu catalysts with chiral ligands (e.g., BINAP) for enantioselective synthesis .
- Reaction Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in carbamate formation .
- Temperature Control : Low temperatures (−78°C to 0°C) minimize side reactions in sensitive steps .
Q. How is the crystal structure resolved, and how is absolute configuration determined?
- Methodology :
- X-ray Diffraction : Single-crystal X-ray data collected at 100–150 K. Use SHELXL for refinement to achieve R₁ < 0.05 .
- Flack Parameter : Analyze to confirm enantiomeric purity in chiral centers .
- Comparative Analysis : Align experimental data with similar carbamate derivatives (e.g., tert-butyl (3-hydroxycyclopentyl)carbamate ).
Q. What are the applications of this compound in medicinal chemistry or catalysis?
- Case Studies :
- Drug Intermediates : Used in synthesizing CCR2 antagonists via iodolactamization .
- Protective Groups : Tert-butyl carbamates stabilize amines in peptide synthesis and organocatalysis .
- Structure-Activity Studies : Modify the hydroxy-methylcyclohexyl moiety to explore bioactivity (e.g., anti-inflammatory analogs ).
Q. How can stability and degradation pathways be analyzed under varying conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
